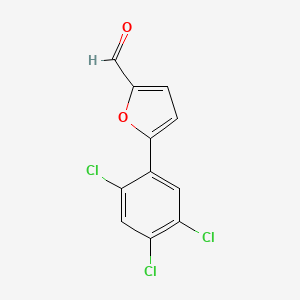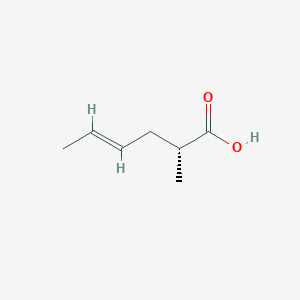
(R,E)-2-methylhex-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,E)-2-methylhex-4-enoic acid is an organic compound with a unique structure that includes both an alkene and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-2-methylhex-4-enoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents, where a suitable alkyl halide is reacted with magnesium to form the Grignard reagent, which is then reacted with an appropriate aldehyde or ketone to form the desired product. Another method involves the hydrolysis of esters or nitriles under acidic or basic conditions to yield the carboxylic acid.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic processes that involve the use of metal catalysts to facilitate the addition of functional groups to alkenes. These processes are optimized for high yield and purity, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
(R,E)-2-methylhex-4-enoic acid undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The alkene group can undergo electrophilic addition reactions, while the carboxylic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic addition reactions often use halogens (e.g., Br₂) or hydrogen halides (e.g., HCl).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces halogenated alkanes or alkenes.
科学的研究の応用
(R,E)-2-methylhex-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (R,E)-2-methylhex-4-enoic acid involves its interaction with various molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the alkene group can participate in addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-methylhexanoic acid: Lacks the alkene group, making it less reactive in certain types of reactions.
Hex-4-enoic acid: Similar structure but without the methyl group, affecting its steric and electronic properties.
2-methylpent-4-enoic acid: Similar but with a shorter carbon chain, influencing its physical and chemical properties.
Uniqueness
(R,E)-2-methylhex-4-enoic acid is unique due to the presence of both an alkene and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
(E,2R)-2-methylhex-4-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9)/b4-3+/t6-/m1/s1 |
InChIキー |
HFAXNGJLZXRBRG-FCJGRKLLSA-N |
異性体SMILES |
C/C=C/C[C@@H](C)C(=O)O |
正規SMILES |
CC=CCC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12080090.png)
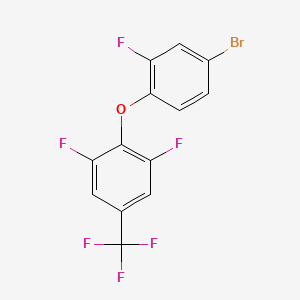

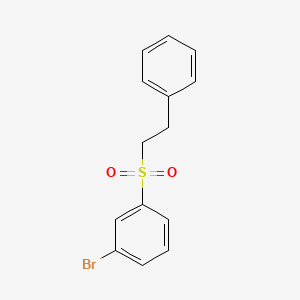
![2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide](/img/structure/B12080108.png)
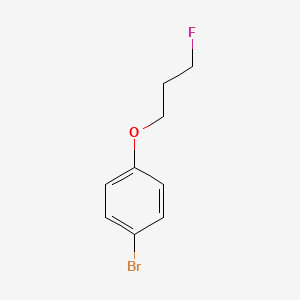
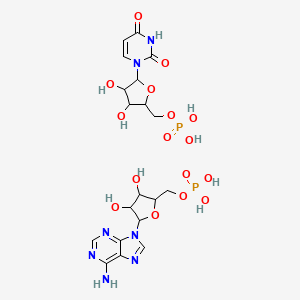
![2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B12080122.png)
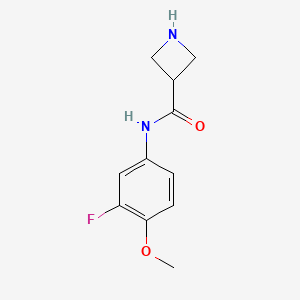
![[3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12080132.png)


![O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12080162.png)
